1-Phenyl-1-cyclohexene
Overview
Description
1-Phenyl-1-cyclohexene is a chemical compound with the molecular formula C12H14 . It is also known by other names such as Cyclohexen-1-ylbenzene and Phenyl-1-cyclohexene .
Synthesis Analysis
Analytical characterizations of 1-Phenyl-1-cyclohexene and its intermediates include gas chromatography ion trap electron- and chemical ionization and high-resolution mass spectrometry, liquid chromatography electrospray hybrid triple-quadrupole linear ion trap tandem mass spectrometry, infrared, diode array detection, and 1H and 13C nuclear magnetic resonance (NMR) spectroscopy .Molecular Structure Analysis
The molecular structure of 1-Phenyl-1-cyclohexene is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The reaction of 1-Phenyl-1-cyclohexene with peroxyformic acid is not entirely stereospecific, but gives some -1-phenylcyclohexane-1, 2-diol (IV) beside the -isomer (III) .Physical And Chemical Properties Analysis
1-Phenyl-1-cyclohexene has a molecular weight of 158.24 g/mol . It has a refractive index (n20/D) of 1.57, a boiling point of 251-253 °C, a melting point of -11 °C, and a density of 0.994 g/mL at 25 °C .Scientific Research Applications
Oxidation Catalysts
- 1-Phenyl-1-cyclohexene derivatives are utilized in catalytic oxidation processes. For instance, the catalyst 1,2-bis[3,5-bis(trifluoromethyl)phenyl]diselane facilitates the oxidation of cyclohexene, yielding trans-1,2-cyclohexanediol, a significant compound with potential for practical industrial applications due to its atom-economic properties and eco-friendly nature (Yu et al., 2014).
Photochemical Studies
- In photochemical research, compounds derived from 1-Phenyl-1-cyclohexene, such as cyclohexenylphenyldiazene, have been studied for their ground and excited-state photochemical and photophysical properties. These compounds exhibit behaviors similar to azobenzene, offering new possibilities for functionalization and design of photoreactive azo compounds (Conti et al., 2007).
Dehydrogenation Studies
- Dehydrogenation of 1,3-cyclohexadiene to phenyl on various surfaces has been a subject of theoretical studies using density functional theory. These studies are crucial for understanding the dehydrogenation process and its implications for industrial applications (Ma & Wang, 2011).
Synthesis and Reactivity
- 1-Phenyl-1-cyclohexene derivatives are involved in regioselective cycloaddition reactions. For example, 1-aryl-4-phenyl-1-azadienes undergo cycloaddition with allenic esters, leading to novel 1,4-dihydropyridines, a reaction significant in organic synthesis (Ishar et al., 2001).
Pyrolysis Studies
- Pyrolysis of cyclohexane has been explored in studies, revealing important pathways and intermediates in the decomposition process. This research provides insights into the thermal behavior of cyclohexane derivatives and their potential applications (Wang et al., 2012).
Polymerization Research
- 1-Phenyl-1-cyclohexene derivatives have been used in polymerization studies. For instance, 1-hexene polymerization in the presence of specific catalysts has been investigated, highlighting the influence of ligand structure on the polymerization process and the characteristics of polyhexenes (Gomont et al., 2001).
Crystal Structure Analysis
- The crystal structure of various 1-Phenyl-1-cyclohexene derivatives, such as 3-Methyl-5-(3-phenoxyphenyl)cyclohex-2-enone, has been examined to understand their conformation and intermolecular interactions. This information is vital for the design and synthesis of new materials and drugs (Mohan et al., 2008).
Catalysis and Reaction Mechanisms
Studies on the selective allylic oxidation of cyclohexene using metal-free catalysts like nitrogen-doped carbon nanotubes highlight the potential of 1-Phenyl-1-cyclohexene derivatives in developing eco-friendly and efficient catalytic processes (Cao et al., 2014).
Photolysis of 1-phenylethylidene derivatives has been investigated to understand the behavior of (α-methylbenzylidene)carbene and its rearrangement to 1-phenylpropyne, shedding light on the mechanisms of carbene formation and reactions (Yang et al., 2016).
Safety And Hazards
properties
IUPAC Name |
cyclohexen-1-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-9H,2,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMSFBRREKZZFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870771 | |
Record name | 1-Phenyl-1-cyclohexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1-cyclohexene | |
CAS RN |
771-98-2, 31017-40-0, 71340-36-8 | |
Record name | 1-Phenylcyclohexene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=771-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenylcyclohex-1-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, cyclohexenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031017400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-1-Phenylcyclohexene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071340368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-1-cyclohexene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403862 | |
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Record name | 1-Phenyl-1-cyclohexene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44834 | |
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Record name | 1-Phenyl-1-cyclohexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexen-1-ylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.129 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PHENYLCYCLOHEXENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM437BQ1OF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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